molecular formula C12H11N5O B10920481 6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one

6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one

Cat. No.: B10920481
M. Wt: 241.25 g/mol
InChI Key: AOAOVYISSSCDQL-UHFFFAOYSA-N
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Description

6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a triazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate and phenyl isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-3-phenyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is unique due to its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

6-ethyl-3-phenylpyrazolo[4,3-d]triazin-4-one

InChI

InChI=1S/C12H11N5O/c1-2-16-8-10-11(14-16)12(18)17(15-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

AOAOVYISSSCDQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(N=N2)C3=CC=CC=C3

Origin of Product

United States

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